molecular formula C24H25N3OS2 B15034642 N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B15034642
M. Wt: 435.6 g/mol
InChI Key: VNYDFWOSXDVAFX-UHFFFAOYSA-N
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Description

“N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide” is a complex organic compound that features a combination of adamantane, thienopyrimidine, and acetamide moieties

Properties

Molecular Formula

C24H25N3OS2

Molecular Weight

435.6 g/mol

IUPAC Name

N-(1-adamantyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C24H25N3OS2/c28-21(27-24-10-15-6-16(11-24)8-17(7-15)12-24)13-29-22-19-9-20(18-4-2-1-3-5-18)30-23(19)26-14-25-22/h1-5,9,14-17H,6-8,10-13H2,(H,27,28)

InChI Key

VNYDFWOSXDVAFX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC=NC5=C4C=C(S5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide” typically involves multi-step organic synthesis. The process might start with the preparation of the adamantane derivative, followed by the synthesis of the thienopyrimidine core. The final step would involve the coupling of these intermediates with acetamide under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as antiviral, antibacterial, or anticancer agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide: shares structural similarities with other adamantane derivatives and thienopyrimidine compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural motifs, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

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